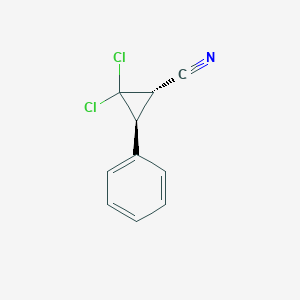
(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile is a chiral compound with significant interest in various scientific fields. This compound features a cyclopropane ring substituted with two chlorine atoms, a phenyl group, and a nitrile group. The stereochemistry of the compound is defined by the (1S,3S) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetonitrile with dichlorocarbene, generated in situ from chloroform and a strong base like sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, enantioselective synthesis methods, such as using chiral catalysts or auxiliaries, can be employed to obtain the (1S,3S) configuration with high enantiomeric excess.
化学反応の分析
Types of Reactions
(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-amine.
Oxidation: Formation of benzoic acid derivatives.
科学的研究の応用
(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form interactions with active sites, while the phenyl group can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
(1S,3R)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile: Differing only in the stereochemistry, this compound may exhibit different biological activities and reactivity.
2,2-dichloro-3-phenylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2,2-dichloro-3-phenylcyclopropane-1-methanol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
The unique combination of the nitrile group and the (1S,3S) configuration in (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile imparts specific chemical and biological properties that distinguish it from its analogs. Its stereochemistry plays a crucial role in its reactivity and interaction with biological targets.
特性
CAS番号 |
646995-48-4 |
|---|---|
分子式 |
C10H7Cl2N |
分子量 |
212.07 g/mol |
IUPAC名 |
(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7Cl2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-/m1/s1 |
InChIキー |
SNWAKZTVZKNHEV-RKDXNWHRSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(Cl)Cl)C#N |
正規SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


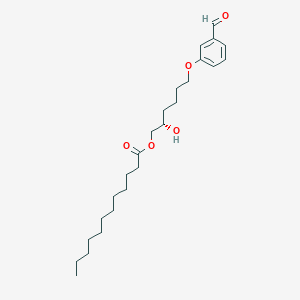
![5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde](/img/structure/B12606775.png)
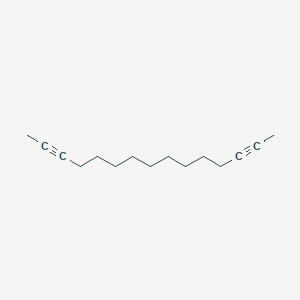
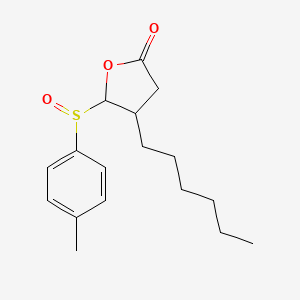
![5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B12606790.png)
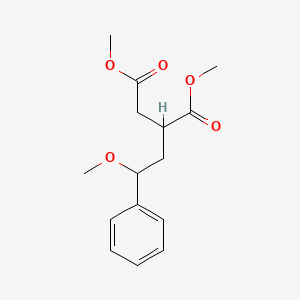
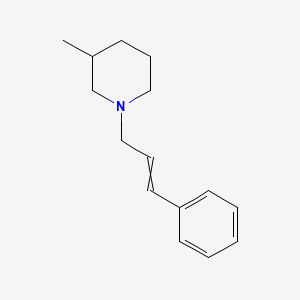
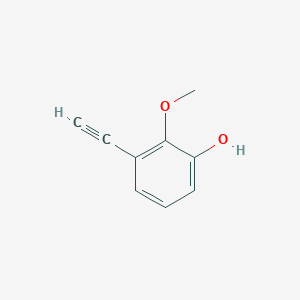


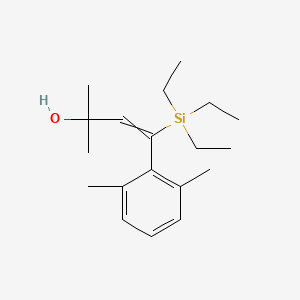
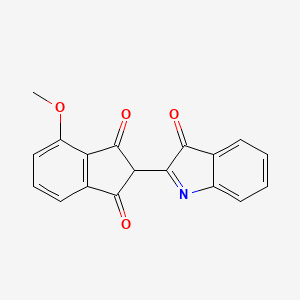
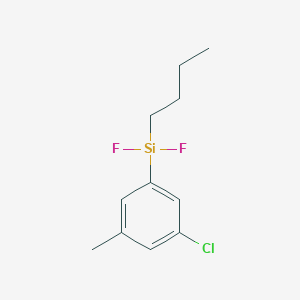
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
